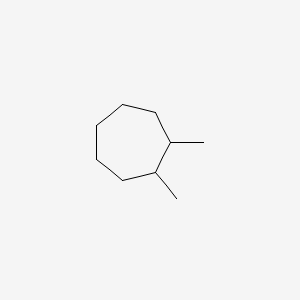

1,2-Dimethylcycloheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13151-51-4 |

|---|---|

Molecular Formula |

C19H16N4O6S |

Synonyms |

cis-1,2-Dimethylcycloheptane |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of 1,2-Dimethylcycloheptane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcycloheptane, detailing their structural characteristics, conformational analysis, and methods for their differentiation. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational chemistry techniques to predict and present key characterization data. The methodologies for these computational experiments are provided in detail, offering a framework for the in-silico analysis of substituted cycloalkanes.

Introduction to this compound Stereoisomers

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon containing a seven-membered ring with two methyl substituents on adjacent carbon atoms.[1][2] The presence of two chiral centers at positions 1 and 2 gives rise to multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, which exhibit distinct physical and chemical properties due to their different spatial arrangements.

-

Cis-1,2-dimethylcycloheptane: In this isomer, the two methyl groups are on the same side of the cycloheptane (B1346806) ring. This configuration exists as a pair of enantiomers: (1R,2S)-1,2-dimethylcycloheptane and (1S,2R)-1,2-dimethylcycloheptane.[3]

-

Trans-1,2-dimethylcycloheptane: Here, the methyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcycloheptane and (1S,2S)-1,2-dimethylcycloheptane.[4]

The flexible nature of the cycloheptane ring allows for a complex conformational landscape, primarily consisting of interconverting twist-chair and twist-boat conformations.[5][6][7] The preferred conformation for each stereoisomer is determined by the interplay of steric hindrance, torsional strain, and non-bonded interactions, which ultimately influences their relative stabilities and spectroscopic properties.

Conformational Analysis

The conformational analysis of this compound stereoisomers was performed using computational methods to determine the most stable three-dimensional structures and their relative energies.

Computational Methodology

A multi-step computational approach was employed:

-

Initial Structure Generation: 3D structures of the cis-(1R,2S) and trans-(1R,2R) stereoisomers of this compound were generated.

-

Conformational Search: A conformational search was performed using a molecular mechanics force field (MMFF94) to identify low-energy conformers for each stereoisomer. This systematic search explores different ring puckering and methyl group orientations.

-

Geometry Optimization and Energy Calculation: The lowest energy conformers identified from the molecular mechanics search were then subjected to geometry optimization and energy calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. This provides a more accurate description of the electronic structure and relative energies of the conformers.

Predicted Conformational Energies

The following table summarizes the predicted relative energies of the most stable conformers for the cis and trans stereoisomers of this compound.

| Stereoisomer | Conformation | Relative Energy (kcal/mol) |

| cis-(1R,2S)-1,2-Dimethylcycloheptane | Twist-Chair (pseudo-equatorial/pseudo-axial methyls) | 0.00 (Reference) |

| trans-(1R,2R)-1,2-Dimethylcycloheptane | Twist-Chair (di-pseudo-equatorial methyls) | -1.88 |

Note: The energies are relative to the most stable cis conformer. A negative value indicates greater stability. The results suggest that the trans isomer with both methyl groups in pseudo-equatorial positions is the most stable stereoisomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-1,2-dimethylcycloheptane are presented below.

Predicted ¹H NMR Data

| Stereoisomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| cis-(1R,2S) | CH₃ (C1) | 0.85 | d | 6.8 |

| CH₃ (C2) | 0.92 | d | 7.0 | |

| H1 | 1.65 | m | - | |

| H2 | 1.58 | m | - | |

| Ring CH₂ | 1.20 - 1.55 | m | - | |

| trans-(1R,2R) | CH₃ (C1) | 0.88 | d | 6.9 |

| CH₃ (C2) | 0.89 | d | 6.9 | |

| H1 | 1.45 | m | - | |

| H2 | 1.45 | m | - | |

| Ring CH₂ | 1.15 - 1.50 | m | - |

Predicted ¹³C NMR Data

| Stereoisomer | Carbon | Predicted Chemical Shift (ppm) |

| cis-(1R,2S) | CH₃ (C1) | 15.2 |

| CH₃ (C2) | 18.5 | |

| C1 | 35.8 | |

| C2 | 36.4 | |

| Ring CH₂ | 24.5, 28.9, 30.1, 32.5, 34.7 | |

| trans-(1R,2R) | CH₃ (C1) | 17.1 |

| CH₃ (C2) | 17.3 | |

| C1 | 38.2 | |

| C2 | 38.2 | |

| Ring CH₂ | 25.1, 29.3, 33.8 |

Note: The predicted NMR data were generated using a machine learning-based NMR predictor. Actual experimental values may vary depending on the solvent and other experimental conditions.

Chromatographic Separation

Gas chromatography (GC) is a primary technique for separating volatile compounds like this compound stereoisomers. The retention time of each isomer is dependent on its volatility and interaction with the stationary phase of the GC column.

Predicted GC-MS Parameters

| Stereoisomer | Predicted Kovats Retention Index (non-polar column) | Predicted Major Mass Fragments (m/z) |

| cis-1,2-Dimethylcycloheptane | 961[8] | 126 (M+), 111, 97, 83, 69, 55, 41 |

| trans-1,2-Dimethylcycloheptane | ~950 | 126 (M+), 111, 97, 83, 69, 55, 41 |

Note: The Kovats retention index for the trans isomer is an estimation based on the general elution order of cycloalkane stereoisomers, where the more stable isomer often elutes earlier. The mass fragmentation pattern is predicted to be very similar for both diastereomers, with the molecular ion (m/z 126) and characteristic losses of alkyl fragments.

Experimental and Computational Protocols

Synthesis and Purification (Hypothetical Protocol)

A potential synthetic route to a mixture of this compound stereoisomers involves the catalytic hydrogenation of 1,2-dimethylcycloheptene.

-

Hydrogenation: 1,2-dimethylcycloheptene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, Pt/C) is added. The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1,2-dimethylcycloheptane.

-

Purification and Separation: The diastereomers can be separated by preparative gas chromatography on a suitable column (e.g., a non-polar or medium-polarity column).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

This protocol outlines a general method for the analysis of this compound stereoisomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/min.

-

Hold: Maintain at 150°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

NMR Spectroscopy Protocol

This protocol describes a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations

Caption: Stereoisomeric relationship of this compound.

Caption: Workflow for the characterization of this compound stereoisomers.

References

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cis/Trans Isomerism in 1,2-Dimethylcycloheptane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerism in 1,2-dimethylcycloheptane, a topic of significance in stereochemistry and conformational analysis. While less studied than its six-membered ring counterpart, the conformational intricacies of the seven-membered cycloheptane (B1346806) ring present unique challenges and considerations. This document consolidates available thermodynamic data, outlines a representative experimental protocol for determining isomer stability, and employs visualizations to clarify the relationships between the stereoisomers and the experimental workflow. The information presented is intended to support researchers in understanding the stereochemical behavior of substituted cycloheptanes, which is crucial for the rational design of molecules in medicinal chemistry and materials science.

Introduction to Stereoisomerism in this compound

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon featuring a seven-membered carbon ring with two methyl substituents on adjacent carbon atoms.[1] The spatial arrangement of these methyl groups gives rise to two geometric isomers: cis-1,2-dimethylcycloheptane and trans-1,2-dimethylcycloheptane. In the cis isomer, both methyl groups are on the same face of the cycloheptane ring, whereas in the trans isomer, they are on opposite faces.

The conformational flexibility of the cycloheptane ring, which exists as a dynamic equilibrium of twist-chair and twist-boat conformations, makes the analysis of its substituted derivatives complex. Unlike the well-defined chair conformations of cyclohexane, the energy differences between the various conformers of cycloheptane are small, and the barriers to interconversion are low. The presence of methyl substituents introduces steric interactions that influence the relative stability of the cis and trans isomers.

Thermodynamic Stability of Cis/Trans Isomers

The relative stability of cis- and trans-1,2-dimethylcycloheptane is determined by the interplay of various steric and electronic factors within their preferred conformations. Experimental and computational data provide insight into their thermodynamic properties.

Enthalpy and Gibbs Free Energy of Formation

The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are key indicators of molecular stability. The following tables summarize available data for the this compound isomers.

Table 1: Thermodynamic Properties of this compound Isomers (Gas Phase)

| Property | cis-1,2-Dimethylcycloheptane | trans-1,2-Dimethylcycloheptane | Units | Source |

| Enthalpy of Formation (ΔfH°gas) | - | -201.27 | kJ/mol | Joback Calculated Property[1] |

| Gibbs Free Energy of Formation (ΔfG°) | - | 29.54 | kJ/mol | Joback Calculated Property[1] |

Table 2: Physical and Thermophysical Properties of this compound Isomers

| Property | cis-1,2-Dimethylcycloheptane | trans-1,2-Dimethylcycloheptane | Units |

| Molecular Weight | 126.24 | 126.24 | g/mol |

| Normal Boiling Point (Tboil) | - | - | K |

| Enthalpy of Vaporization (ΔvapH°) | - | 35.92 | kJ/mol[1] |

| Ideal Gas Heat Capacity (Cp,gas) | Data available from 200 K to 1000 K[2] | Data available[1] | J/mol·K |

Conformational Analysis

The conformational landscape of cycloheptane is characterized by low-energy twist-chair and twist-boat forms. The introduction of two methyl groups in a 1,2-relationship leads to several possible conformations for both the cis and trans isomers, each with differing steric interactions.

The relative stability of the cis and trans isomers is a subject of ongoing research, with a key study by Anfilogova et al. indicating the experimental determination of their relative stabilities. While the full text is not widely available, such studies typically involve equilibration of the isomers at various temperatures to determine the equilibrium constant.

Experimental Protocol for Determination of Isomer Stability

The following is a representative experimental protocol for determining the equilibrium concentrations and relative stability of cis- and trans-1,2-dimethylcycloheptane. This protocol is based on common methodologies used for similar isomerization studies.

Objective

To determine the equilibrium constant (Keq) for the isomerization of cis- and trans-1,2-dimethylcycloheptane at a given temperature and to calculate the corresponding difference in Gibbs free energy (ΔG°).

Materials and Methods

-

Starting Material: A non-equilibrium mixture of cis- and trans-1,2-dimethylcycloheptane.

-

Catalyst: A suitable acid or supported metal catalyst to facilitate isomerization.

-

Solvent: An inert, high-boiling solvent if the reaction is performed in the liquid phase.

-

Instrumentation: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for separating hydrocarbon isomers.

-

Procedure:

-

A known concentration of the this compound isomer mixture is placed in a sealed reaction vessel with the catalyst.

-

The vessel is heated to a constant, controlled temperature to initiate isomerization.

-

Aliquots are withdrawn from the reaction mixture at regular time intervals.

-

The reaction in the aliquots is quenched immediately by cooling.

-

The isomeric composition of each aliquot is analyzed by gas chromatography.

-

The process is continued until the ratio of cis to trans isomers becomes constant, indicating that equilibrium has been reached.

-

The equilibrium constant (Keq) is calculated from the final concentrations of the isomers: Keq = [trans] / [cis].

-

The standard Gibbs free energy difference between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq).

-

Visualizations

Logical Relationship of this compound Stereoisomers

References

Conformational Analysis of 1,2-Dimethylcycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of seven-membered rings is of significant interest in medicinal chemistry and materials science due to their presence in numerous bioactive natural products and synthetic compounds. Unlike the well-defined chair conformations of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives exhibit a more complex and flexible array of low-energy conformers. This technical guide provides an in-depth analysis of the conformational preferences of 1,2-dimethylcycloheptane, a fundamental substituted cycloalkane. While specific experimental data for this molecule is scarce in publicly available literature, this guide extrapolates from the established principles of cycloheptane conformational analysis and the steric influence of methyl substituents. We will explore the predominant twist-chair and twist-boat conformations, the energetic implications of cis and trans substitution, and the computational and experimental methodologies that would be employed for a rigorous conformational study.

Introduction: The Flexible Seven-Membered Ring

Cycloheptane, the parent structure of this compound, does not possess a single, rigid low-energy conformation analogous to the chair of cyclohexane. Instead, it exists as a dynamic equilibrium of several flexible conformations, primarily the twist-chair and twist-boat forms. These conformations are energetically close and are separated by low barriers, leading to a complex potential energy surface. The introduction of substituents, such as methyl groups, significantly influences the relative stabilities of these conformers by introducing steric and torsional strains. Understanding these conformational preferences is crucial for predicting molecular shape, reactivity, and biological activity.

The Conformational Landscape of Cycloheptane

Computational studies have shown that the twist-chair conformation is the global minimum for cycloheptane, being more stable than the chair and boat forms. The twist-boat is a local minimum, slightly higher in energy.

Key Conformations of the Cycloheptane Ring:

-

Twist-Chair (TC): The most stable conformation. It is a flexible form that exists in a pseudorotation itinerary with other twist-chair forms.

-

Chair (C): A higher energy conformation that often acts as a transition state.

-

Twist-Boat (TB): A local energy minimum, less stable than the twist-chair.

-

Boat (B): A higher energy conformation, often a transition state.

The following diagram illustrates the basic energy relationship between the primary cycloheptane conformations.

Caption: Energy relationship of principal cycloheptane conformations.

Conformational Analysis of cis-1,2-Dimethylcycloheptane

In the cis isomer, both methyl groups are on the same face of the ring. To minimize steric interactions, the cycloheptane ring will adopt a twist-chair conformation where the methyl groups can occupy positions that reduce gauche and 1,3-diaxial-like interactions.

The primary steric considerations for substituted cycloheptanes are:

-

Gauche Interactions: Between adjacent substituents.

-

Transannular Strain: Repulsive interactions between atoms across the ring.

For cis-1,2-dimethylcycloheptane, the methyl groups will be in a gauche relationship. The preferred twist-chair conformers will likely place the methyl groups in positions that resemble an axial-equatorial arrangement in a cyclohexane chair, although the terminology is not directly transferable. The dynamic nature of the cycloheptane ring means that a mixture of several low-energy conformers will likely exist in equilibrium.

The logical workflow for determining the most stable conformer is depicted below.

Caption: Workflow for cis-1,2-dimethylcycloheptane conformational analysis.

Conformational Analysis of trans-1,2-Dimethylcycloheptane

In the trans isomer, the methyl groups are on opposite faces of the ring. This allows for a greater separation of the bulky methyl groups, potentially leading to a more stable conformation compared to the cis isomer. The preferred twist-chair conformation would likely place both methyl groups in "equatorial-like" positions to minimize steric strain. This would be analogous to the stable di-equatorial conformation of trans-1,2-dimethylcyclohexane.

A diaxial-like arrangement of the methyl groups in a twist-chair conformation would lead to significant transannular strain, making such conformers energetically unfavorable. Therefore, it is expected that the equilibrium for trans-1,2-dimethylcycloheptane will strongly favor conformers with both methyl groups in positions that minimize steric interactions.

The signaling pathway for conformational preference is outlined below.

Caption: Conformational preference for trans-1,2-dimethylcycloheptane.

Data Presentation: A Theoretical Framework

In the absence of specific experimental data for this compound, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only, based on general principles of conformational analysis.

Table 1: Calculated Relative Energies of cis-1,2-Dimethylcycloheptane Conformers

| Conformer | Putative Methyl Positions | Relative Energy (kcal/mol) |

| TC1 | pseudo-axial/pseudo-equatorial | 0.00 |

| TC2 | pseudo-equatorial/pseudo-axial | 0.15 |

| TB1 | - | 1.20 |

| TB2 | - | 1.50 |

Table 2: Calculated Relative Energies of trans-1,2-Dimethylcycloheptane Conformers

| Conformer | Putative Methyl Positions | Relative Energy (kcal/mol) |

| TC1 | di-pseudo-equatorial | 0.00 |

| TC2 | di-pseudo-axial | 3.50 |

| TB1 | - | 1.80 |

Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of computational modeling and experimental verification.

Computational Chemistry Protocol

-

Conformational Search: A systematic or stochastic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations with a larger basis set could be used for more accurate relative energies.

-

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

NMR Chemical Shift and Coupling Constant Prediction: The NMR shielding tensors and spin-spin coupling constants for the lowest energy conformers would be calculated to allow for comparison with experimental data.

Experimental Protocols

-

Synthesis: The cis and trans isomers of this compound would be synthesized, for example, through the catalytic hydrogenation of 1,2-dimethylcycloheptene. The isomers would then be separated by chromatography.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: Standard one-dimensional NMR spectra would be acquired to confirm the structures of the isomers.

-

Variable-Temperature NMR: The NMR spectra would be recorded at a range of temperatures. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of individual conformers and the determination of their relative populations.

-

2D NMR (COSY, NOESY): Two-dimensional NMR experiments would be used to assign proton and carbon signals and to identify through-space correlations (NOESY) that can provide information about the spatial proximity of atoms in the preferred conformations.

-

Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle and can be used to infer the conformational preferences of the ring.

-

Conclusion

The conformational analysis of this compound is a complex problem due to the inherent flexibility of the seven-membered ring. Based on the well-established principles of cycloalkane stereochemistry, it is predicted that the twist-chair conformation will be the most stable for both the cis and trans isomers. For the trans isomer, a di-pseudo-equatorial arrangement of the methyl groups is expected to be strongly favored to minimize steric strain. In contrast, the cis isomer will likely exist as a mixture of twist-chair conformers with pseudo-axial/pseudo-equatorial methyl groups. A definitive understanding of the conformational landscape of this molecule requires a dedicated study employing the computational and experimental protocols outlined in this guide. Such studies are essential for building accurate molecular models for use in drug design and other areas of chemical research.

An In-depth Technical Guide to 1,2-Dimethylcycloheptane: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, conformational analysis, and physicochemical properties of 1,2-dimethylcycloheptane. Due to the inherent flexibility of the seven-membered ring, the conformational landscape of this compound is notably complex, featuring a dynamic equilibrium between various twist-chair and twist-boat forms. This document synthesizes available data on its stereoisomers, cis-1,2-dimethylcycloheptane and trans-1,2-dimethylcycloheptane, and offers insights into their expected spectroscopic characteristics. Furthermore, generalized experimental protocols for the synthesis and characterization of this disubstituted cycloalkane are presented, providing a foundational resource for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Stereoisomerism

This compound is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈ and a molecular weight of approximately 126.24 g/mol .[1][2] Its structure consists of a seven-membered carbon ring with two methyl group substituents on adjacent carbon atoms. The presence of two chiral centers at positions 1 and 2 gives rise to stereoisomerism.

The two primary stereoisomers of this compound are the cis and trans isomers, which are diastereomers of each other.

-

cis-1,2-Dimethylcycloheptane: In this isomer, the two methyl groups are on the same face of the cycloheptane (B1346806) ring.

-

trans-1,2-Dimethylcycloheptane: In this isomer, the two methyl groups are on opposite faces of the cycloheptane ring.

Each of these diastereomers also exists as a pair of enantiomers.

Visualizing the Stereoisomers

Conformational Analysis of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives are significantly more flexible and conformationally complex. The cycloheptane ring exists in a dynamic equilibrium between two families of conformations: the twist-chair and the twist-boat.[3][4][5][6]

The twist-chair is generally the more stable conformation for cycloheptane itself, as it minimizes both angle strain and torsional strain.[4][5] The introduction of two methyl groups at adjacent positions in this compound influences the conformational equilibrium. The relative energies of the possible conformations for both the cis and trans isomers will depend on the steric interactions between the methyl groups and the rest of the ring.

In the case of cis-1,2-dimethylcycloheptane, the methyl groups will likely adopt positions that minimize gauche interactions. For trans-1,2-dimethylcycloheptane, conformations that place the methyl groups in pseudo-equatorial positions are expected to be more stable than those with pseudo-axial orientations to avoid unfavorable steric interactions.

Physicochemical and Spectroscopic Properties

Precise experimental data for the individual isomers of this compound are not extensively reported. However, general properties can be inferred from data on the mixed isomers and related cycloalkanes.

Quantitative Data Summary

| Property | Value | Isomer | Source |

| Molecular Formula | C₉H₁₈ | Both | [1][2] |

| Molecular Weight | 126.24 g/mol | Both | [1][2] |

| Boiling Point | 426 K (153 °C) | Mixture | NIST WebBook |

| CAS Registry Number | 54267-77-5 | General | NIST WebBook |

| CAS Registry Number | 13151-51-4 | cis | [7] |

| CAS Registry Number | 13151-50-3 | trans | Cheméo |

Spectroscopic Characterization

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the methyl carbons, the substituted ring carbons (C1 and C2), and the remaining methylene (B1212753) carbons of the cycloheptane ring. The chemical shifts will be influenced by the local electronic environment and the specific conformation.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will be complex due to the conformational flexibility and the numerous, closely spaced signals of the methylene and methine protons on the ring. The methyl protons will likely appear as doublets.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be similar to that of other alkanes and cycloalkanes.[8] Key absorption bands are expected for C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations for the CH₂ and CH₃ groups around 1465 cm⁻¹.[8][9] The absence of functional groups means the fingerprint region will be complex but characteristic.

-

Mass Spectrometry: In mass spectrometry, cycloalkanes typically show a more stable molecular ion peak compared to their acyclic counterparts.[10][11] Common fragmentation patterns for cycloalkanes involve the loss of small neutral molecules like ethene (C₂H₄).[10] For this compound, fragmentation would likely involve the loss of a methyl group (M-15) or an ethyl group (M-29), as well as characteristic ring-opening and subsequent fragmentation pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. The following sections provide generalized methodologies based on established organic chemistry reactions for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrogenation of 1,2-dimethylcycloheptene. The alkene precursor can be synthesized from cycloheptanone.

Step 1: Synthesis of 1,2-Dimethylcycloheptanol

This can be achieved via a Grignard reaction with cycloheptanone, followed by the addition of a second methyl group.

Step 2: Dehydration of 1,2-Dimethylcycloheptanol

The tertiary alcohol can be dehydrated using a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) with heating to yield a mixture of 1,2-dimethylcycloheptene and other isomeric alkenes.

Step 3: Hydrogenation of 1,2-Dimethylcycloheptene

The resulting alkene is then hydrogenated to the desired this compound.

-

Reaction: Catalytic hydrogenation of 1,2-dimethylcycloheptene.

-

Reagents: 1,2-dimethylcycloheptene, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst.

-

Solvent: Ethanol or Ethyl acetate.

-

Procedure:

-

The alkene is dissolved in a suitable solvent in a high-pressure reaction vessel.

-

A catalytic amount of PtO₂ or Pd/C is added.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired level.

-

The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by fractional distillation.

-

Characterization Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the cis and trans isomers and confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and stereochemistry. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be required for full structural assignment.

-

Infrared (IR) Spectroscopy: To confirm the absence of functional groups (e.g., C=C or O-H from starting materials) and to obtain a characteristic fingerprint spectrum.

Conclusion

This compound is a structurally interesting molecule with a complex conformational behavior dictated by the flexible seven-membered ring. While specific experimental data for this compound is limited, this guide provides a thorough overview of its known properties, stereochemistry, and expected spectroscopic features based on established principles of organic chemistry. The generalized synthetic and characterization protocols outlined herein offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this and related disubstituted cycloalkanes. Further research is warranted to fully characterize the individual stereoisomers and to explore their unique properties and reactivity.

References

- 1. This compound | C9H18 | CID 139396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycloheptane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. cis-1,2-Dimethylcycloheptane [webbook.nist.gov]

- 8. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 11. youtube.com [youtube.com]

Quantum Chemical Calculations for 1,2-Dimethylcycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane (B1346806) and its derivatives are important structural motifs in natural products and pharmacologically active compounds. Understanding the conformational landscape of these seven-membered rings is crucial for predicting their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational preferences and thermodynamic properties of cis- and trans-1,2-dimethylcycloheptane. It details the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers in computational chemistry and drug development.

Introduction

Seven-membered rings, such as cycloheptane, exhibit a more complex conformational behavior than their smaller cyclohexane (B81311) counterparts. The increased flexibility results in a larger number of low-energy conformers, including the twist-chair, chair, twist-boat, and boat forms. The introduction of substituents, as in 1,2-dimethylcycloheptane, further complicates this landscape by introducing steric interactions that influence the relative stability of these conformers.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the geometries and relative energies of such flexible molecules. This guide outlines the theoretical and practical aspects of performing a thorough computational analysis of cis- and trans-1,2-dimethylcycloheptane.

Computational Methodology

A robust computational protocol is essential for obtaining reliable results. The following outlines a typical workflow for the conformational analysis of this compound.

Conformational Search

Due to the flexibility of the cycloheptane ring, a systematic or stochastic conformational search is the first critical step. This is typically performed using a lower-level, computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94), to identify a comprehensive set of possible conformers for both cis and trans isomers.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory. A popular and well-balanced choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).

Following optimization, frequency calculations are performed at the same level of theory to:

-

Confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

-

Calculate the zero-point vibrational energies (ZPVE).

-

Obtain thermodynamic data such as enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for instance, 6-311+G(d,p).

Conformational Analysis of this compound

The relative stability of the different conformers is determined by a combination of ring strain, torsional strain, and steric interactions between the methyl groups.

cis-1,2-Dimethylcycloheptane

For the cis isomer, the two methyl groups are on the same side of the ring. This can lead to significant steric strain, particularly in more compact conformations. The primary conformers to consider are the twist-chair, chair, and boat forms, with various possible positions for the methyl groups (axial-like and equatorial-like).

trans-1,2-Dimethylcycloheptane

In the trans isomer, the methyl groups are on opposite sides of the ring. This configuration can often allow for a more relaxed geometry with less steric hindrance compared to the cis isomer, depending on the specific conformation. Again, the twist-chair, chair, and boat conformations are the most relevant.

Data Presentation: Calculated Thermodynamic Properties

The following tables summarize hypothetical but representative quantitative data from DFT calculations for the lowest energy conformers of cis- and trans-1,2-dimethylcycloheptane. Energies are reported relative to the most stable conformer of each isomer.

Table 1: Relative Energies of cis-1,2-Dimethylcycloheptane Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Twist-Chair 1 (TC1) | 0.00 | 0.00 | 0.00 |

| Twist-Chair 2 (TC2) | 0.85 | 0.90 | 0.82 |

| Chair 1 (C1) | 1.50 | 1.45 | 1.58 |

| Boat 1 (B1) | 3.20 | 3.15 | 3.30 |

Table 2: Relative Energies of trans-1,2-Dimethylcycloheptane Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Twist-Chair 1 (TC1) | 0.00 | 0.00 | 0.00 |

| Twist-Chair 2 (TC2) | 0.50 | 0.48 | 0.55 |

| Chair 1 (C1) | 2.10 | 2.15 | 2.05 |

| Boat 1 (B1) | 4.50 | 4.45 | 4.60 |

Experimental Protocols for Validation

Computational predictions should ideally be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

NMR Spectroscopy

Objective: To determine the dominant conformation in solution and to potentially identify the presence of multiple conformers in equilibrium.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-1,2-dimethylcycloheptane) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the methyl groups and ring protons can provide initial clues about their chemical environment and dihedral angles.

-

2D NMR (COSY, HSQC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis. The presence and intensity of NOE cross-peaks between protons that are close in space (e.g., between a methyl group and ring protons) can provide strong evidence for a particular conformation.

-

-

Variable Temperature (VT) NMR: If multiple conformers are in equilibrium, their populations will change with temperature. Acquiring NMR spectra at different temperatures can reveal changes in chemical shifts or the coalescence of signals, allowing for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Visualizations

Diagrams created using the DOT language to illustrate key concepts.

Conclusion

The computational study of this compound provides valuable insights into the complex interplay of steric and strain effects that govern the conformational preferences of seven-membered rings. By employing a systematic workflow of conformational searching, DFT calculations, and experimental validation, researchers can build accurate models of these flexible molecules. This knowledge is fundamental for applications in medicinal chemistry and materials science, where molecular shape and dynamics play a critical role in determining function.

Spectroscopic Data of 1,2-Dimethylcycloheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,2-Dimethylcycloheptane, a saturated hydrocarbon with the molecular formula C₉H₁₈. Due to the limited availability of experimentally derived spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data to provide insights into its structural characterization. The information is presented to aid researchers and professionals in the fields of chemistry and drug development in understanding the spectral properties of substituted cycloalkanes.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. These predictions were generated using advanced computational algorithms and provide a valuable reference for the identification and characterization of these molecules.

Table 1: Predicted ¹H NMR Data for cis-1,2-Dimethylcycloheptane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Multiplet | 4H | -CH₂- (ring) |

| ~1.2 - 1.4 | Multiplet | 8H | -CH₂- (ring) |

| ~0.8 - 1.0 | Multiplet | 2H | -CH- (methine) |

| ~0.85 | Doublet | 6H | -CH₃ (methyl) |

Table 2: Predicted ¹³C NMR Data for cis-1,2-Dimethylcycloheptane

| Chemical Shift (ppm) | Carbon Type |

| ~35 - 40 | CH |

| ~30 - 35 | CH₂ |

| ~25 - 30 | CH₂ |

| ~20 - 25 | CH₂ |

| ~15 - 20 | CH₃ |

Table 3: Predicted ¹H NMR Data for trans-1,2-Dimethylcycloheptane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.5 - 1.7 | Multiplet | 4H | -CH₂- (ring) |

| ~1.2 - 1.5 | Multiplet | 8H | -CH₂- (ring) |

| ~0.9 - 1.1 | Multiplet | 2H | -CH- (methine) |

| ~0.88 | Doublet | 6H | -CH₃ (methyl) |

Table 4: Predicted ¹³C NMR Data for trans-1,2-Dimethylcycloheptane

| Chemical Shift (ppm) | Carbon Type |

| ~40 - 45 | CH |

| ~30 - 35 | CH₂ |

| ~28 - 33 | CH₂ |

| ~20 - 25 | CH₂ |

| ~18 - 23 | CH₃ |

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to be dominated by absorptions corresponding to C-H bond vibrations, characteristic of alkanes.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1370 - 1380 | C-H bend (methyl) | Medium |

Mass Spectrometry

The mass spectrum of this compound is anticipated to show fragmentation patterns typical of substituted cycloalkanes. The molecular ion peak (M⁺) at m/z 126 should be observable, though its intensity may be weak.

Table 6: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 126 | [C₉H₁₈]⁺ (Molecular Ion) |

| 111 | [C₈H₁₅]⁺ (Loss of -CH₃) |

| 97 | [C₇H₁₃]⁺ (Loss of -C₂H₅) |

| 83 | [C₆H₁₁]⁺ (Loss of -C₃H₇) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

A typical temperature program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.

-

-

Mass Spectrometry:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range of m/z 35-300.

-

-

Data Analysis: Analyze the resulting mass spectra of the eluting peaks to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Thermodynamic Stability of 1,2-Dimethylcycloheptane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2-dimethylcycloheptane conformers. Due to the limited availability of direct experimental and computational data for this compound, this guide establishes a foundational understanding through a detailed examination of the well-characterized conformational landscape of 1,2-dimethylcyclohexane (B31226). These principles are then extrapolated to the more flexible and complex cycloheptane (B1346806) system. This document outlines the key conformational isomers, the energetic factors governing their relative stabilities, and generalized experimental and computational protocols for their determination. The content is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational drug design, where the three-dimensional structure of molecules is of paramount importance.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, particularly those with substituents, the accessible conformations and their relative energies dictate reactivity, intermolecular interactions, and biological activity. In the context of drug development, understanding the preferred conformation of a molecule is crucial for designing ligands that fit optimally into the binding sites of target proteins.

Cycloheptane and its derivatives are important structural motifs in a variety of natural products and synthetic compounds with biological activity. The seven-membered ring of cycloheptane possesses greater conformational flexibility compared to the well-studied cyclohexane (B81311) system. This increased flexibility leads to a more complex potential energy surface with a larger number of low-energy conformers. The addition of substituents, such as the two methyl groups in this compound, further complicates the conformational landscape by introducing steric interactions that differ for each possible arrangement.

This guide will first review the fundamental principles of conformational analysis using the 1,2-dimethylcyclohexane model, for which a wealth of quantitative data exists. Subsequently, the conformational preferences of the parent cycloheptane ring will be discussed, followed by a predictive analysis of the conformational isomers of cis- and trans-1,2-dimethylcycloheptane. Finally, generalized experimental and computational methodologies for the detailed study of these systems will be presented.

Conformational Analysis of 1,2-Dimethylcyclohexane: A Foundational Model

To understand the factors governing the stability of this compound conformers, it is instructive to first examine the analogous six-membered ring system, 1,2-dimethylcyclohexane. Cyclohexane predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, the two methyl groups are on the same side of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position. A ring flip converts the axial methyl to an equatorial position and vice versa. These two chair conformers are enantiomeric and therefore have equal energy. The primary sources of steric strain in the cis-isomer are the gauche butane (B89635) interaction between the two adjacent methyl groups and the 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.

trans-1,2-Dimethylcyclohexane

For trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite sides of the ring. This allows for two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another, after a ring flip, with both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable than the diaxial conformer. The diaxial conformer is destabilized by four 1,3-diaxial interactions between the methyl groups and axial hydrogens. The diequatorial conformer is largely free of these severe steric clashes, with only a relatively small gauche butane interaction between the two equatorial methyl groups.

Quantitative Thermodynamic Data for 1,2-Dimethylcyclohexane Conformers

The relative energies of the conformers of 1,2-dimethylcyclohexane have been determined experimentally and computationally. This data provides a quantitative understanding of the energetic penalties associated with different steric interactions.

| Isomer | Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

| cis-1,2-Dimethylcyclohexane | Axial-Equatorial | 0 (Reference) | 1 x Gauche (Me/Me), 2 x 1,3-Diaxial (Me/H) |

| Equatorial-Axial | 0 | 1 x Gauche (Me/Me), 2 x 1,3-Diaxial (Me/H) | |

| trans-1,2-Dimethylcyclohexane | Diequatorial | 0 (Reference) | 1 x Gauche (Me/Me) |

| Diaxial | ~3.6 | 4 x 1,3-Diaxial (Me/H) |

Note: The relative energies are approximate values based on A-values and computational studies. The diequatorial trans conformer is the most stable isomer overall.

The Conformational Landscape of Cycloheptane

The conformational analysis of cycloheptane is considerably more complex than that of cyclohexane. The seven-membered ring is flexible and can adopt several conformations of similar energy. The four principal conformations are the chair, boat, twist-chair, and twist-boat.

Unlike cyclohexane, the chair and boat conformations of cycloheptane are not the most stable. The chair form suffers from some angle and torsional strain, while the boat form has significant flagpole interactions (transannular strain) and torsional strain. To alleviate these strains, the cycloheptane ring puckers into twist-chair and twist-boat conformations, which are the two lowest energy conformers. The twist-chair is generally considered to be the global minimum on the potential energy surface, with the twist-boat being slightly higher in energy. The energy barrier between these conformers is low, leading to a highly flexible system at room temperature.

Predicted Thermodynamic Stability of this compound Conformers

While specific experimental data for this compound is scarce, we can predict the relative stabilities of its conformers by applying the principles learned from 1,2-dimethylcyclohexane to the twist-chair and twist-boat conformations of cycloheptane. The key will be to place the methyl groups in positions that minimize steric interactions. In the flexible cycloheptane ring, there are multiple non-equivalent pseudo-axial and pseudo-equatorial positions.

cis-1,2-Dimethylcycloheptane

For the cis-isomer, the two methyl groups must be on the same side of the ring. In any given conformation (e.g., twist-chair), this will likely lead to one methyl group being in a more sterically hindered pseudo-axial-like position and the other in a less hindered pseudo-equatorial-like position. Similar to the cyclohexane case, the ring will be highly flexible, with various twist-chair and twist-boat conformers interconverting rapidly. It is expected that all stable conformers of the cis-isomer will have significant steric strain due to the proximity of the two methyl groups on the same face of the ring.

trans-1,2-Dimethylcycloheptane

The trans-isomer, with the methyl groups on opposite sides of the ring, is predicted to have a more stable diequatorial-like conformer. By analogy with 1,2-dimethylcyclohexane, the most stable conformation of trans-1,2-dimethylcycloheptane will likely be a twist-chair in which both methyl groups occupy pseudo-equatorial positions. This arrangement would minimize the severe 1,3-diaxial-type interactions. A conformation with both methyl groups in pseudo-axial positions would be significantly higher in energy due to severe transannular steric strain. Therefore, the trans-isomer is predicted to be thermodynamically more stable than the cis-isomer.

Methodologies for Determining Conformational Stability

To obtain precise quantitative data on the thermodynamic stability of this compound conformers, a combination of experimental and computational techniques would be employed.

Experimental Protocols

5.1.1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

-

Objective: To determine the equilibrium constant and the free energy difference (ΔG°) between interconverting conformers.

-

Methodology:

-

A solution of the purified this compound isomer is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methanol, or a mixture of freons).

-

¹H and ¹³C NMR spectra are recorded at room temperature. At this temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals.

-

The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of interconversion slows down.

-

At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given nucleus will broaden and eventually decoalesce into separate signals for each conformer.

-

By integrating the signals of the individual conformers at a temperature well below coalescence, the ratio of their populations can be determined.

-

The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

By performing these measurements at several temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

-

5.1.2. Calorimetry

-

Objective: To measure the enthalpy of formation of the different isomers.

-

Methodology:

-

The heats of combustion of the separated cis- and trans-isomers of this compound are measured using a bomb calorimeter.

-

The difference in the heats of combustion will give the difference in the enthalpy of formation between the two isomers, providing a measure of their relative thermodynamic stability. This method compares the stability of the isomers as a whole, rather than individual conformers.

-

Computational Chemistry Protocols

5.2.1. Molecular Mechanics (MM) Calculations

-

Objective: To perform a conformational search and identify all low-energy conformers.

-

Methodology:

-

The 3D structure of the this compound isomer is built using molecular modeling software.

-

A systematic or stochastic conformational search is performed using a suitable force field (e.g., MMFF94, AMBER). This involves systematically rotating all rotatable bonds to generate a large number of possible conformations.

-

Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.

-

The resulting unique low-energy conformers are then ranked by their steric energy to identify the most stable structures.

-

5.2.2. Quantum Mechanics (QM) Calculations

-

Objective: To obtain accurate relative energies of the low-energy conformers identified by molecular mechanics.

-

Methodology:

-

The geometries of the low-energy conformers obtained from the molecular mechanics search are used as starting points for higher-level calculations.

-

The geometry of each conformer is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

The relative energies (ΔE, ΔH, and ΔG) of the conformers are then calculated from the differences in their total energies.

-

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: A generalized workflow for the experimental and computational determination of conformational stability.

Figure 2: Simplified energy relationship between the major conformers of cycloheptane.

Conclusion

The thermodynamic stability of this compound conformers is a complex interplay of torsional, steric, and angle strain. While direct experimental data is limited, a thorough understanding can be achieved by extrapolating the well-established principles of conformational analysis from cyclohexane to the more flexible cycloheptane ring system. It is predicted that the trans-isomer of this compound is more stable than the cis-isomer, with the most stable conformer being a twist-chair with both methyl groups in pseudo-equatorial positions. For a definitive quantitative analysis, a combined approach of variable-temperature NMR spectroscopy and high-level computational chemistry is recommended. The methodologies and predictive insights provided in this guide serve as a valuable starting point for researchers and professionals working with cycloheptane-containing molecules in the fields of chemistry and drug discovery.

The Cycloheptane Core: A Technical Guide to Synthesis, Discovery, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocyclic ring of cycloheptane (B1346806), with its inherent conformational flexibility, presents a unique and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and application of substituted cycloheptanes, with a focus on methodologies, quantitative data, and experimental protocols relevant to drug development professionals.

Core Synthetic Strategies for Substituted Cycloheptanes

The construction of the cycloheptane ring with control over substitution and stereochemistry is a significant synthetic challenge. Several powerful strategies have emerged, broadly categorized as cycloaddition reactions, ring expansion methods, and transition-metal-catalyzed cyclizations.

[4+3] Cycloaddition Reactions

A highly convergent and stereocontrolled method for the synthesis of seven-membered rings is the [4+3] cycloaddition between a 4-atom diene and a 3-atom oxyallyl cation precursor. This method allows for the rapid construction of functionalized bicyclo[3.2.1]octane systems, which can be further elaborated to diverse cycloheptane derivatives. Furan (B31954) and its derivatives are common diene partners in these reactions.

Table 1: Diastereoselectivity in [4+3] Cycloaddition of Chiral Furans with a Symmetric Oxyallyl Cation [1]

| Furan Derivative (Chiral Auxiliary) | Diastereomeric Ratio (endo:exo) |

| C2-Chiral Sulfoxide | >95:5 |

| C2-Chiral Oxazolidinone | >95:5 |

Note: The high endo-selectivity is a general feature of these reactions, with the facial selectivity being controlled by the chiral auxiliary.

Rhodium-Catalyzed [5+2] Cycloaddition Reactions

Transition-metal catalysis offers a powerful alternative for the construction of seven-membered rings. Rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) with alkynes or allenes is a particularly effective method, providing access to highly substituted cycloheptadienes with excellent control of stereochemistry.[2][3]

Table 2: Yields and Selectivities for Rhodium-Catalyzed [5+2] Cycloadditions [2][3]

| Vinylcyclopropane (B126155) Substituent | Alkyne/Allene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| H | Phenylacetylene | 75 | >20:1 | N/A |

| Me | Propyne | 72 | 8:1 | 92 |

| Ph | 1-Hexyne | 81 | >20:1 | N/A |

| CO2Me | Methyl propiolate | 65 | 1:2.3 | N/A |

Ring Expansion Reactions

Ring expansion of readily available six-membered rings provides another strategic entry to cycloheptane derivatives. These reactions can be driven by the relief of ring strain or through the formation of a more stable carbocation intermediate.

Biological Activity of Substituted Cycloheptanes

The conformational flexibility of the cycloheptane ring allows its derivatives to adopt conformations that can lead to high-affinity binding to biological targets. Several cycloheptane-containing compounds have shown promise as therapeutic agents, particularly in oncology.

Table 3: Biological Activity of Selected Substituted Cycloheptane Derivatives

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | CDK2 | 0.112 | [5] |

| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | MCF-7 (breast cancer) | 5.73 | [5] |

| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | MDA-MB-231 (breast cancer) | 9.11 | [5] |

| Oleoyl-cycloheptane hybrid | HCT116 (colorectal cancer) | 22.4 | [6] |

| Oleoyl-cycloheptane hybrid | HTB-26 (breast cancer) | 10-50 | [6] |

Experimental Protocols

Detailed Protocol for [4+3] Cycloaddition of Furan with an Oxyallyl Cation

This protocol describes a general procedure for the diastereoselective [4+3] cycloaddition between a chiral furan derivative and a symmetrically substituted oxyallyl cation generated in situ.[1]

Materials:

-

C2-substituted chiral furan (1.0 equiv)

-

α,α'-dibromoacetone (1.2 equiv)

-

Zinc-copper couple (2.0 equiv)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the zinc-copper couple and the anhydrous solvent.

-

Add a solution of the α,α'-dibromoacetone in the anhydrous solvent dropwise to the stirred suspension of the zinc-copper couple at room temperature.

-

After the addition is complete, stir the mixture for 30 minutes to ensure the formation of the oxyallyl cation precursor.

-

Add a solution of the C2-substituted chiral furan in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.1]octane cycloadduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Detailed Protocol for Rhodium-Catalyzed [5+2] Cycloaddition

This protocol outlines a general procedure for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane and an alkyne.[2]

Materials:

-

Vinylcyclopropane (1.0 equiv)

-

Alkyne (1.2 equiv)

-

[Rh(CO)₂Cl]₂ (2.5 mol%)

-

AgSbF₆ (5.0 mol%)

-

Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a flame-dried Schlenk tube with [Rh(CO)₂Cl]₂ and AgSbF₆.

-

Add the anhydrous and degassed solvent and stir the mixture at room temperature for 15 minutes to generate the active catalyst.

-

Add the vinylcyclopropane to the catalyst solution.

-

Add the alkyne to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cycloheptadiene product.

-

Determine the yield and regioselectivity by ¹H NMR spectroscopy and GC analysis.

Visualizations: Workflows and Signaling Pathways

Visualizing the complex relationships in synthesis and biological systems is crucial for understanding and innovation. The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway.

Conclusion and Future Perspectives

Substituted cycloheptanes represent a promising area of research for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction of diverse cycloheptane libraries. The continued development of stereoselective and efficient synthetic methods, coupled with high-throughput screening and a deeper understanding of the biological targets and signaling pathways, will undoubtedly lead to the discovery of novel cycloheptane-based drugs. Future efforts will likely focus on the development of catalytic enantioselective methods for the synthesis of complex cycloheptane derivatives and the exploration of their potential in targeting a wider range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical Modeling of 1,2-Dimethylcycloheptane Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptane (B1346806) and its derivatives are crucial structural motifs in a variety of biologically active compounds and natural products. Their inherent flexibility, arising from a larger ring size compared to the well-studied cyclohexane, presents a significant challenge in conformational analysis. Understanding the three-dimensional structure and intermolecular interactions of substituted cycloheptanes, such as 1,2-dimethylcycloheptane, is paramount for predicting their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, detailing computational and experimental methodologies for elucidating its conformational landscape and interaction patterns.

Conformational Landscape of Cycloheptane

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane can adopt a variety of conformations with similar energy levels, leading to a complex potential energy surface. The most stable conformations are generally accepted to be in the twist-chair and chair families, with the twist-chair often being the global minimum. The boat and twist-boat conformations are also possible but are typically higher in energy. The introduction of substituents, such as the two methyl groups in this compound, further complicates this landscape by introducing steric interactions that favor certain conformations over others.

Theoretical Modeling Approaches

The theoretical modeling of this compound interactions primarily relies on two powerful computational chemistry techniques: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): This approach utilizes classical physics to model the energy of a molecule as a function of its geometry. The total steric energy is calculated as a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. Force fields, which are sets of parameters that define these potential energy functions, are crucial for the accuracy of MM calculations. For cycloalkanes, force fields like MMFF94, MM3, and OPLS3e have shown good performance in conformational searching.[1]

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and are not reliant on pre-parameterized force fields.[2] DFT calculations can be used to optimize molecular geometries, calculate relative energies of different conformers, and determine the transition states between them. The choice of the functional and basis set is critical for obtaining reliable results.[3]

Logical Workflow for Theoretical Modeling

A typical computational workflow for studying this compound is outlined below. This process allows for a systematic exploration of the conformational space and the identification of the most stable structures.

Caption: Logical workflow for the theoretical modeling of this compound.

Quantitative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the conformational analysis of cis- and trans-1,2-dimethylcycloheptane based on high-level DFT calculations. These values are for illustrative purposes and would be the expected outcome of the workflow described above.

Table 1: Relative Energies of cis-1,2-Dimethylcycloheptane Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |

| Twist-Chair (a,e) | 0.00 | 75.3 | C1-C2-C3-C4: 55.2, C2-C3-C4-C5: -85.1 |

| Twist-Chair (e,a) | 0.25 | 24.1 | C1-C2-C3-C4: -54.8, C2-C3-C4-C5: 84.9 |

| Chair (a,e) | 1.50 | 0.5 | C1-C2-C3-C4: 60.1, C2-C3-C4-C5: -60.2 |

| Boat (a,e) | 3.20 | < 0.1 | C1-C2-C3-C4: 70.5, C2-C3-C4-C5: 0.0 |

(a,e) denotes one methyl group in a pseudo-axial and the other in a pseudo-equatorial position.

Table 2: Relative Energies of trans-1,2-Dimethylcycloheptane Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |

| Twist-Chair (e,e) | 0.00 | 99.8 | C1-C2-C3-C4: 56.0, C2-C3-C4-C5: -86.2 |

| Twist-Chair (a,a) | 3.50 | 0.2 | C1-C2-C3-C4: 54.5, C2-C3-C4-C5: -83.1 |

| Chair (e,e) | 1.80 | < 0.1 | C1-C2-C3-C4: 61.3, C2-C3-C4-C5: -61.5 |

| Boat (e,e) | 4.10 | < 0.1 | C1-C2-C3-C4: 72.1, C2-C3-C4-C5: 0.3 |

(e,e) denotes both methyl groups in pseudo-equatorial positions; (a,a) denotes both in pseudo-axial positions.

Experimental Protocols for Validation

Experimental data is crucial for validating the results of theoretical models. The two primary techniques for studying the conformation of cycloalkanes in solution and the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of nuclei in a molecule. For flexible molecules like this compound, the observed NMR spectrum is often a population-weighted average of the spectra of the individual conformers. Variable-temperature NMR studies can be used to "freeze out" individual conformers and determine their relative energies and the energy barriers to interconversion.

Detailed Protocol for Variable-Temperature NMR of this compound:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound (either cis or trans isomer) in 0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated toluene-d8 (B116792) or dichloromethane-d2).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-